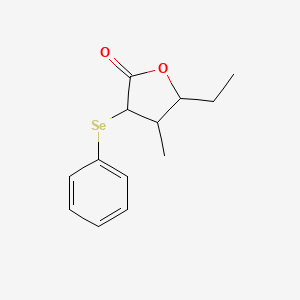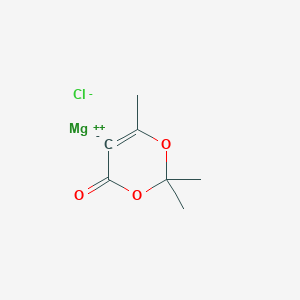
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride is a chemical compound known for its unique structure and reactivity This compound features a magnesium ion coordinated to a dioxin ring, which is substituted with three methyl groups and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride typically involves the reaction of a suitable dioxin precursor with a magnesium halide. One common method is the reaction of 2,2,6-trimethyl-4-oxo-1,3-dioxin with magnesium chloride in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The magnesium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxin derivatives with additional oxygen functionalities, while reduction may produce more reduced forms of the dioxin ring. Substitution reactions can lead to a variety of organomagnesium compounds.
Applications De Recherche Scientifique
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride has several applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which (2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride exerts its effects involves the coordination of the magnesium ion to various substrates. This coordination can activate the substrates for further chemical reactions, such as nucleophilic attack or electrophilic addition. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium bromide: Similar in structure but with a bromide ion instead of chloride.
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium iodide: Similar in structure but with an iodide ion instead of chloride.
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium fluoride: Similar in structure but with a fluoride ion instead of chloride.
Uniqueness
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride is unique due to its specific reactivity and stability compared to its bromide, iodide, and fluoride counterparts. The chloride ion provides a balance of reactivity and stability that makes it particularly useful in a wide range of chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
382162-64-3 |
|---|---|
Formule moléculaire |
C7H9ClMgO3 |
Poids moléculaire |
200.90 g/mol |
InChI |
InChI=1S/C7H9O3.ClH.Mg/c1-5-4-6(8)10-7(2,3)9-5;;/h1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ULKUTPSDHDHZIC-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C(=O)OC(O1)(C)C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


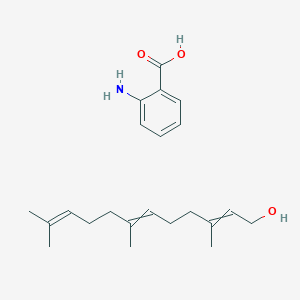
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)

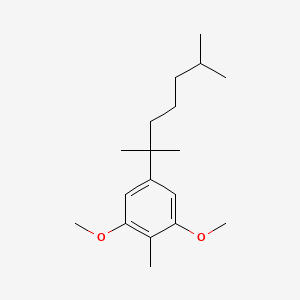
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
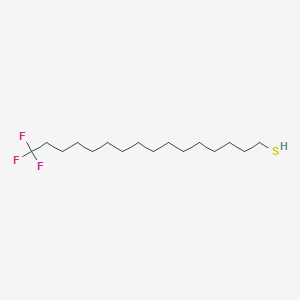
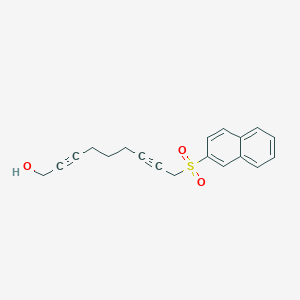
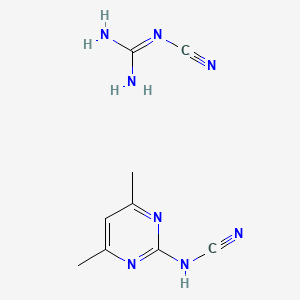
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
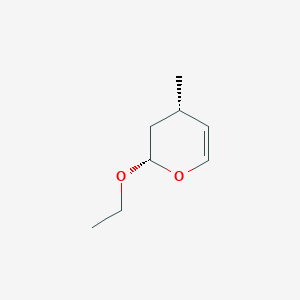
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)

